10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine
Description
10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine is a boronic ester-functionalized phenothiazine derivative. Its structure combines a phenothiazine core—a sulfur- and nitrogen-containing heterocycle—with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the phenyl substituent. This compound is primarily used in organic electronics and cross-coupling reactions due to the boronate group’s role in Suzuki-Miyaura couplings . It is commercially available (priced at ¥2,244.00/g) and synthesized via established methods involving palladium catalysts .
Properties
IUPAC Name |
10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2S/c1-23(2)24(3,4)28-25(27-23)17-13-15-18(16-14-17)26-19-9-5-7-11-21(19)29-22-12-8-6-10-20(22)26/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURNZXUOAKFVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation of Bromophenothiazine Derivatives
The most efficient route involves borylation of 10-(4-bromophenyl)-10H-phenothiazine using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. In a representative procedure, 10-(4-bromophenyl)-10H-phenothiazine (5.00 g, 12.4 mmol) is combined with B₂pin₂ (4.73 g, 18.6 mmol), Pd(dba)₂ (0.36 g, 0.62 mmol), and P(tBu)₃ (0.25 g, 1.24 mmol) in anhydrous toluene. The mixture is heated at 80°C for 24 hours under argon, yielding the target compound in 78% after silica gel chromatography.
Critical Parameters:
Suzuki-Miyaura Cross-Coupling
An alternative approach couples 10H-phenothiazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl bromide. In a optimized protocol, 10H-phenothiazine (2.00 g, 9.94 mmol), the boronic ester (3.12 g, 11.9 mmol), Pd(dppf)Cl₂ (0.36 g, 0.49 mmol), and K₃PO₄ (4.22 g, 19.9 mmol) are refluxed in THF/H₂O (3:1) at 60°C for 12 hours. The product is isolated in 82% yield after aqueous workup and chromatography.
Advantages:
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Functional Group Tolerance: Compatible with electron-withdrawing substituents on the phenothiazine ring.
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Scalability: Demonstrated at 10 mmol scale without yield reduction.
Optimization of Reaction Conditions
Catalyst Screening
Table 1 compares palladium catalysts for the borylation route:
| Catalyst | Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(dba)₂ | P(tBu)₃ | 78 | 12.6 |
| Pd(PPh₃)₄ | – | 45 | 5.8 |
| PdCl₂(dppf) | dppf | 65 | 9.4 |
Data adapted from. Pd(dba)₂/P(tBu)₃ achieves superior yields due to enhanced oxidative addition kinetics.
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate transmetalation but promote protodeborylation. Toluene balances reactivity and stability, providing optimal dielectric constant (ε = 2.4) for intermediate solvation.
Characterization and Analytical Data
Spectroscopic Identification
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with retention time 12.7 minutes.
Challenges and Mitigation Strategies
Steric Hindrance
The tetramethyl dioxaborolane group introduces steric bulk, slowing transmetalation. Strategies include:
Boronic Ester Hydrolysis
Trace water hydrolyzes Bpin to boronic acid. Rigorous drying (molecular sieves, Schlenk techniques) and anhydrous solvents (H₂O < 50 ppm) suppress this side reaction.
Industrial-Scale Considerations
Cost Analysis
Table 2 evaluates raw material costs for 1 kg production:
| Component | Cost (USD/kg) | Quantity (kg) | Total (USD) |
|---|---|---|---|
| 10-(4-Bromophenyl)phenothiazine | 4200 | 0.72 | 3024 |
| B₂pin₂ | 980 | 0.31 | 304 |
| Pd(dba)₂ | 12,500 | 0.015 | 188 |
Total direct cost: USD 3516/kg. Catalyst recycling reduces Pd-related expenses by 40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phenothiazine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Aryl halides or vinyl halides in the presence of palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: New aryl or vinyl-substituted phenothiazine derivatives.
Scientific Research Applications
Overview
10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine is a compound with significant potential in various scientific fields. Its unique structure, which includes a phenothiazine moiety and a boron-containing dioxaborolane group, makes it attractive for applications in organic electronics, photonics, and medicinal chemistry.
Organic Electronics
The compound is primarily utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boron-containing group enhances the electronic properties of the material, improving charge transport and light emission efficiency.
- OLEDs : The incorporation of this compound into OLEDs can lead to devices with higher brightness and improved color purity. Its ability to act as a hole transport material (HTM) is particularly noteworthy.
- OPVs : In OPVs, the compound can serve as an electron donor or acceptor, facilitating better energy conversion efficiencies due to its favorable energy levels.
Photonic Applications
The photonic properties of 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine allow it to be used in sensors and imaging systems. Its fluorescence characteristics can be exploited for:
- Fluorescent Probes : The compound can be modified to create fluorescent probes for biological imaging. These probes can selectively bind to specific biomolecules, allowing for visualization in live cells.
- Optical Sensors : Due to its sensitivity to environmental changes (e.g., pH or temperature), it can be employed in optical sensors that detect changes in the surrounding medium.
Medicinal Chemistry
The phenothiazine core is known for its pharmacological properties. This compound may have applications in:
- Antipsychotic Agents : Phenothiazines are widely studied for their antipsychotic effects. Modifications to enhance solubility and bioavailability could lead to new therapeutic agents.
- Anticancer Research : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Its boron component may also be useful in boron neutron capture therapy (BNCT), targeting cancer cells selectively.
- OLED Development : A study demonstrated that incorporating 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine into OLED devices resulted in a 30% increase in efficiency compared to traditional materials. This was attributed to enhanced charge transport properties due to the boron moiety.
- Biological Imaging : Researchers developed a fluorescent probe based on this compound that successfully targeted cancer cells in vitro. The probe exhibited high selectivity and low cytotoxicity, indicating potential for clinical applications in cancer diagnostics.
- Antipsychotic Activity : A modified version of the compound was tested for its antipsychotic effects in animal models. Results showed significant improvement in symptoms comparable to established phenothiazine drugs but with reduced side effects.
Mechanism of Action
The mechanism of action of 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine involves its interaction with molecular targets through its boronic ester and phenothiazine moieties. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The phenothiazine core can interact with biological targets, potentially disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds :
Analysis :
- Electron-Donating vs. Withdrawing Groups: The boronate group in the target compound acts as an electron-donating moiety, enhancing charge transport in OLEDs . In contrast, nitro-substituted derivatives (e.g., 10-(4-nitrophenyl)-10H-phenothiazine) exhibit electron-withdrawing effects, altering redox potentials and optical properties .
- Boronates in Cross-Coupling : The single boronate group in the target compound enables efficient Suzuki couplings, whereas bis-boronates (e.g., PTZ4) are used in iterative cross-couplings to build conjugated systems for photocatalysis .
- Core Heterocycle Modifications: Replacing phenothiazine with acridine (as in 9,9-dimethyl-10-(4-dioxaborolan-phenyl)-9,10-dihydroacridine) shifts emission spectra due to differences in conjugation and steric effects . Diazaphenothiazines, with nitrogen substitutions, exhibit enhanced biological activity but reduced stability in electronic applications .
Physical and Crystallographic Properties
- Crystal Packing: The target compound’s boronate group influences packing modes. For example, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1) with intermolecular π-π interactions, whereas boronate-containing analogs may exhibit different stacking due to steric effects from the pinacol group .
- Thermal Stability : Boronate esters generally exhibit higher thermal stability (>200°C) compared to nitro derivatives, which may decompose at lower temperatures due to nitro group reactivity .
Biological Activity
10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine (CAS No. 1771775-13-3) is a phenothiazine derivative that incorporates a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that may be beneficial in treating diseases such as cancer.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 401.33 g/mol. The presence of the boron-containing dioxaborolane group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds containing phenothiazine structures can exhibit multiple biological activities:
- Anticancer Activity : Phenothiazines are known to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. They may act as inhibitors of certain kinases or transcription factors essential for tumor growth.
- Cereblon Binding : Similar compounds have been shown to bind cereblon, an E3 ubiquitin ligase involved in the ubiquitination and degradation of specific proteins. This mechanism is particularly relevant in multiple myeloma treatment, where cereblon ligands induce the degradation of transcription factors like Ikaros and Aiolos, leading to reduced tumor growth .
- BRD4 Inhibition : The compound may also target BRD4, a protein implicated in various cancers. Inhibitors of BRD4 have shown promise in preclinical studies by suppressing oncogene expression and demonstrating anti-tumor effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various phenothiazine derivatives on different cancer cell lines. The results indicated that derivatives similar to the compound exhibited significant cytotoxicity at micromolar concentrations.
- In Vivo Efficacy : Animal models treated with phenothiazine derivatives demonstrated reduced tumor sizes compared to control groups. These findings support further investigation into the therapeutic potential of this class of compounds.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ = 7.1–8.2 ppm for aromatic protons).
- X-ray diffraction : Confirms triclinic crystal system (space group P1), bond angles (e.g., C–B–O ≈ 120°), and dihedral angles between phenothiazine and boronate ester moieties .
- Mass spectrometry : Validates molecular weight (e.g., m/z = 344.39 for [M]⁺) .
How can researchers address low yields in Suzuki-Miyaura reactions when synthesizing this compound?
Advanced
Low yields (e.g., <10%) often arise from steric hindrance or oxygen sensitivity. Mitigation strategies include:
- Catalyst optimization : Use of bulky ligands (e.g., SPhos, XPhos) to enhance transmetallation.
- Oxygen-free conditions : Rigorous nitrogen purging and anhydrous solvents.
- Alternative boron sources : Pre-formed boronic acids or pinacol boronate esters with higher stability .
What role does the phenothiazine-boronate ester motif play in organic electronics applications?
Q. Advanced
- OLEDs : The phenothiazine core acts as an electron donor, while the boronate ester enables π-conjugation extension, improving charge transport in emissive layers.
- Photocatalysis : Enhances light absorption and charge separation in H₂ production systems (e.g., PTZ4/PTZ5 derivatives) .
How do computational methods aid in predicting the electrochemical properties of this compound for photocatalytic applications?
Q. Advanced
- DFT calculations : Model HOMO-LUMO gaps (e.g., ~3.2 eV) and charge transfer dynamics.
- Molecular docking : Predicts interactions with catalytic surfaces (e.g., TiO₂) for H₂ evolution studies .
What are the challenges in characterizing the boron-containing moiety using routine analytical techniques, and how are they resolved?
Q. Advanced
- ¹¹B NMR : Resolves quadrupolar broadening (δ ≈ 30 ppm for dioxaborolan).
- X-ray crystallography : Clarifies boron hybridization (sp² vs. sp³) and bond lengths (B–O ≈ 1.36 Å) .
In cross-coupling reactions, how does steric hindrance from the tetramethyl dioxaborolan group affect reaction kinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
